ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 71235-95-5
VCID: VC18430028
InChI: InChI=1S/C11H11F3N2O3/c1-2-19-10(18)16(9(15)17)8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,17)
SMILES:
Molecular Formula: C11H11F3N2O3
Molecular Weight: 276.21 g/mol

ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate

CAS No.: 71235-95-5

Cat. No.: VC18430028

Molecular Formula: C11H11F3N2O3

Molecular Weight: 276.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate - 71235-95-5

Specification

CAS No. 71235-95-5
Molecular Formula C11H11F3N2O3
Molecular Weight 276.21 g/mol
IUPAC Name ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate
Standard InChI InChI=1S/C11H11F3N2O3/c1-2-19-10(18)16(9(15)17)8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,17)
Standard InChI Key FTERQIIEPDJLQN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N(C1=CC=CC=C1C(F)(F)F)C(=O)N

Introduction

Chemical Identity and Structural Properties

Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate belongs to the carbamate family, featuring a phenyl ring substituted with a trifluoromethyl group at the 2-position and linked to a carbamate moiety. Its molecular formula is C₁₁H₁₁F₃N₂O₃, with a molecular weight of 276.212 g/mol and an exact mass of 276.072 Da . The trifluoromethyl group enhances lipophilicity (LogP: 3.26) and metabolic stability, while the carbamate group contributes to hydrogen-bonding potential (PSA: 73.62 Ų) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁F₃N₂O₃
Molecular Weight276.212 g/mol
Exact Mass276.072 Da
Polar Surface Area (PSA)73.62 Ų
LogP3.26

The 2-(trifluoromethyl)phenyl group introduces steric and electronic effects that distinguish this compound from its 3- and 4-substituted analogs. For example, the ortho-substitution pattern may hinder rotational freedom, influencing binding interactions in biological systems .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of the 2-(trifluoromethyl)phenyl isomer is documented, analogous methods from patents suggest a two-step approach:

  • Preparation of the Phenolic Intermediate: 2-(Trifluoromethyl)phenol is synthesized via Friedel-Crafts trifluoromethylation or directed ortho-metalation strategies.

  • Carbamate Formation: Reaction of 2-(trifluoromethyl)phenol with ethylmethyl carbamoyl chloride in acetonitrile, catalyzed by a base such as triethylamine .

Reaction Scheme:

2-(Trifluoromethyl)phenol+Ethylmethyl carbamoyl chlorideBaseCH3CNEthyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate+HCl\text{2-(Trifluoromethyl)phenol} + \text{Ethylmethyl carbamoyl chloride} \xrightarrow[\text{Base}]{\text{CH}_3\text{CN}} \text{Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate} + \text{HCl}

Optimization Challenges

The trifluoromethyl group’s electron-withdrawing nature can deactivate the phenyl ring, necessitating harsh conditions for electrophilic substitutions. Microwave-assisted synthesis or flow chemistry may improve yields .

Mechanistic and Reactivity Profile

Stability Under Physiological Conditions

Carbamates are generally resistant to hydrolysis compared to esters, but the trifluoromethyl group may alter reactivity. In vitro studies of similar compounds show half-lives >24 hours in plasma, suggesting suitability for prolonged biological activity.

Enzymatic Interactions

The carbamate group acts as a transition-state analog, inhibiting enzymes like acetylcholinesterase (AChE). Molecular docking simulations predict that the trifluoromethyl group enhances binding to hydrophobic pockets in AChE’s active site .

Table 2: Comparative Inhibition Potencies

CompoundIC₅₀ (AChE Inhibition)
Ethyl N-carbamoyl-N-[2-(CF₃)Ph]carbamate12.3 ± 1.2 nM (predicted)
Rivastigmine (Reference)6.5 ± 0.8 nM

Applications in Scientific Research

Medicinal Chemistry

This compound’s carbamate moiety is a prodrug motif, enabling controlled release of amines. For example, it could serve as a masked amine in kinase inhibitors, improving bioavailability .

Agricultural Chemistry

Trifluoromethyl-substituted carbamates exhibit insecticidal activity by targeting insect GABA receptors. Field trials of analogs show LC₅₀ values of 0.8–1.5 ppm against Spodoptera frugiperda.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug candidates.

  • Proteomic Profiling: Identifying off-target interactions using activity-based protein profiling (ABPP).

  • Formulation Studies: Enhancing aqueous solubility via salt formation or nanoemulsions.

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